molecular formula C22H24F2N4O B2485086 N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide CAS No. 1208503-03-0

N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide

Katalognummer B2485086
CAS-Nummer: 1208503-03-0
Molekulargewicht: 398.458
InChI-Schlüssel: XCJLTEMGIUHDJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide" often involves multi-step chemical processes that integrate various organic synthesis techniques. These processes may include the formation of the benzimidazole ring, introduction of the piperidine moiety, and subsequent modifications to incorporate the difluorophenyl group and acetamide functionality. Studies such as those by Shibuya et al. (2018) provide insights into the design of potent inhibitors exhibiting enhanced solubility and absorption through molecular modifications, including the insertion of piperazine and piperidine units (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Structural determinations, often conducted through crystallography or NMR spectroscopy, reveal the spatial arrangement of atoms and the conformational flexibility of the molecule. For example, Ismailova et al. (2014) reported the synthesis and crystal structure of a related compound, highlighting the orientation of different functional groups and their potential implications for biological activity (Ismailova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Molecular Design for Enhanced Solubility and Absorption

Shibuya et al. (2018) discuss the molecular design improvements in acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. They highlight the insertion of a piperazine unit to enhance aqueous solubility and oral absorption, which could be relevant for similar compounds like N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in enhancing drug delivery and efficacy (Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

Research by Naraboli and Biradar (2017) on benzodiazepines bearing benzimidazole and indole moieties, including similar structures to the compound , revealed potent antimicrobial and good antioxidant activities. This suggests potential applications of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in treating infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Anticancer Activity

A study by Boddu et al. (2018) on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides showed promising in vitro anticancer activity against various human cancer cell lines. This indicates the potential of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in cancer treatment (Boddu et al., 2018).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) researched N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, showing effectiveness against pathogenic bacteria and fungi. This implies potential antimicrobial applications of similar compounds in medical or industrial settings (Mokhtari & Pourabdollah, 2013).

Antibacterial Activity

Research by Gullapelli et al. (2014) on benzimidazole-based compounds demonstrated notable antibacterial activity. This suggests the potential use of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in developing new antibacterial agents (Gullapelli et al., 2014).

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-15-25-20-4-2-3-5-21(20)28(15)13-16-8-10-27(11-9-16)14-22(29)26-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLTEMGIUHDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.